Fluo-4 am
Overview
Description
Fluo-4 acetoxymethyl ester is a cell-permeant dye used to measure intracellular calcium ion concentration. It is an improved version of the calcium indicator Fluo-3, with two chlorine substituents replaced by fluorine atoms, resulting in increased fluorescence excitation at 488 nm and higher fluorescence signal levels . This compound is widely used in biological research for its ability to provide real-time imaging of calcium dynamics within living cells.
Scientific Research Applications
Fluo-4 acetoxymethyl ester is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Cellular Imaging: Used in fluorescence microscopy and confocal microscopy to visualize calcium dynamics within living cells.
Flow Cytometry: Employed to measure intracellular calcium levels in various cell types.
High-Throughput Screening: Utilized in drug discovery to screen for compounds that affect calcium signaling pathways.
Neuroscience Research: Helps in studying calcium signaling in neurons and understanding neurotransmitter release mechanisms.
Pharmacological Studies: Used to investigate the effects of drugs on calcium homeostasis in cells.
Mechanism of Action
Target of Action
Fluo-4 AM is primarily targeted towards calcium ions (Ca2+) inside living cells . It is a cell-permeant dye that can be used to measure the intracellular ionized calcium concentration .
Mode of Action
This compound is a non-fluorescent compound that can passively load into cells due to its acetoxymethyl ester (AM) moiety . Once inside the cell, the lipophilic blocking groups of this compound are cleaved by non-specific cell esterases . This cleavage results in the formation of the fluorescent Fluo-4, which is negatively charged and thus stays inside the cells . The fluorescence of Fluo-4 is greatly enhanced upon binding to Ca2+ ions .
Biochemical Pathways
This compound is involved in the biochemical pathway of calcium signaling. The fluorescence signal of Fluo-4 increases with the rise in calcium ion concentration . This property allows the visualization of changes in intracellular free Ca2+ in various cell types, contributing significantly to our understanding of the dynamics of many elementary processes of Ca2+ signaling .
Pharmacokinetics
This compound is a membrane-permeant probe that can be passively loaded into cells by simple incubation . It is recommended to use the lowest dye concentration that still yields sufficient signal to avoid dye toxicity and compartmentalization . Once inside the cell, this compound is cleaved by non-specific cell esterases to form Fluo-4, which is then retained within the cell .
Future Directions
Biochemical Analysis
Biochemical Properties
Fluo-4 AM is a cell-permeant dye that can be used to measure the intracellular ionized calcium concentration . The hydrophobic acetoxymethoxy (AM) moiety allows passage across the cell membrane into viable cells . Once inside, intracellular esterases cleave the AM groups, leaving Fluo-4 trapped within the cell and free to bind intracellular calcium . The binding of calcium to Fluo-4 results in a significant increase in fluorescence intensity .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It is particularly useful in monitoring intracellular calcium ion dynamics in hair cell populations . The dye’s fluorescence in the bundle correlates with calcium entry through transduction channels . Mechanically activating transduction channels increases the Fluo-4 signal, while breaking tip links with calcium chelators or blocking calcium entry through transduction channels each cause bundle and cell-body Fluo-4 fluorescence to decrease .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation within the cell. The this compound ester is cleaved by intracellular esterases, resulting in the release of Fluo-4, which is then free to bind intracellular calcium . The binding of calcium to Fluo-4 results in a significant increase in fluorescence intensity , allowing for the visualization and measurement of calcium concentrations within the cell.
Temporal Effects in Laboratory Settings
This compound is relatively stable and bright, allowing for strong signal detection at shorter exposures and with minimal phototoxicity . It is a low-affinity calcium indicator, meaning it allows measurements of high calcium concentrations before saturation, but does not work well for measurements at low calcium concentrations, such as that of the resting cell .
Dosage Effects in Animal Models
For instance, in one study, tissues were bathed in a solution containing 15 μM this compound .
Metabolic Pathways
This compound does not directly participate in metabolic pathways. It plays a crucial role in visualizing and understanding the dynamics of calcium, a critical second messenger involved in various cellular processes and signaling pathways .
Transport and Distribution
This compound is transported across the cell membrane due to its hydrophobic acetoxymethoxy (AM) moiety . Once inside the cell, it is cleaved by intracellular esterases, leaving Fluo-4 trapped within the cell . This allows for the even distribution of the dye within the cell, enabling the measurement of intracellular calcium concentrations.
Subcellular Localization
Once this compound enters the cell and is cleaved by esterases, the resulting Fluo-4 is free to bind calcium throughout the cell . Therefore, the subcellular localization of Fluo-4 is largely dependent on the distribution of intracellular calcium. The exact subcellular localization can vary depending on the cell type and the specific cellular processes occurring at the time of measurement.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluo-4 acetoxymethyl ester is synthesized by modifying the structure of Fluo-3. The synthesis involves replacing the chlorine atoms in Fluo-3 with fluorine atoms. The compound is then esterified with acetoxymethyl groups to enhance its cell permeability .
Industrial Production Methods
Industrial production of Fluo-4 acetoxymethyl ester involves large-scale synthesis using high-quality reagents and stringent reaction conditions to ensure purity and consistency. The compound is typically dissolved in dimethyl sulfoxide to create a stock solution, which is then used in various applications .
Chemical Reactions Analysis
Types of Reactions
Fluo-4 acetoxymethyl ester primarily undergoes hydrolysis reactions within cells. The acetoxymethyl ester groups are cleaved by intracellular esterases, converting the non-fluorescent ester into the fluorescent Fluo-4 .
Common Reagents and Conditions
The hydrolysis reaction requires the presence of intracellular esterases and physiological conditions. The reaction is typically carried out at 37°C in a buffer solution containing calcium and magnesium ions .
Major Products Formed
The major product formed from the hydrolysis of Fluo-4 acetoxymethyl ester is the fluorescent Fluo-4, which binds to calcium ions and emits a green fluorescence .
Comparison with Similar Compounds
Fluo-4 acetoxymethyl ester is often compared with other calcium indicators such as Fluo-3, Fluo-8, and Cal-520. Here are some key comparisons:
Fluo-3: Fluo-4 is an improved version of Fluo-3, with fluorine atoms replacing chlorine atoms, leading to higher fluorescence signal levels
Fluo-8: Fluo-8 offers even higher fluorescence intensity and faster cell loading compared to Fluo-4.
These comparisons highlight the unique advantages of Fluo-4 acetoxymethyl ester, such as its higher fluorescence output and better cell permeability, making it a preferred choice for many researchers.
Properties
IUPAC Name |
acetyloxymethyl 2-[2-[2-[5-[3-(acetyloxymethoxy)-2,7-difluoro-6-oxoxanthen-9-yl]-2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-4-methylanilino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H50F2N2O23/c1-28-7-9-39(54(19-47(62)74-24-69-30(3)57)20-48(63)75-25-70-31(4)58)45(13-28)66-11-12-67-46-14-34(8-10-40(46)55(21-49(64)76-26-71-32(5)59)22-50(65)77-27-72-33(6)60)51-35-15-37(52)41(61)17-42(35)78-43-18-44(38(53)16-36(43)51)73-23-68-29(2)56/h7-10,13-18H,11-12,19-27H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMNQGZXFYNBNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)OCOC(=O)C)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H50F2N2O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1096.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273221-67-3 | |
Record name | FLUO-4 AM | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0273221673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLUO-4 AM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7XMU4W82G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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